6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine
Description
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a thiomorpholine ring and a triazole moiety, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7S/c1(4-20-5-3-17-18-20)2-14-12-10-13(16-11-15-12)19-6-8-21-9-7-19/h3,5,10-11H,1-2,4,6-9H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSYZMWDLNCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)NCCCN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrimidine derivative.
Attachment of the Triazole Moiety: The triazole ring is often attached using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with anticancer properties.
Trifluoroethyl thioether derivatives: Exhibits excellent bioactivity and is used in the development of acaricides.
Uniqueness
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine stands out due to its combination of a thiomorpholine ring and a triazole moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
